molecular formula C12H11IN4O3 B3693526 4-iodo-1-methyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3693526
M. Wt: 386.15 g/mol
InChI Key: CKJYZSWSNFQFSW-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an iodine atom, a methyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole core Subsequent iodination and methylation steps are then employed to introduce the iodine and methyl groups, respectively

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes. Its nitrophenyl group can interact with various biological targets, making it useful in drug discovery and development.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 4-iodo-1-methyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can bind to receptors or enzymes, modulating their activity. The iodine atom can participate in cross-coupling reactions, facilitating the formation of new chemical bonds. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound is structurally similar but contains a trifluoromethyl group instead of a nitrophenyl group.

  • 4-Iodo-1-methyl-1H-pyrazole-5-carboxamide: This compound lacks the nitrophenyl group, making it less reactive in certain biological contexts.

Uniqueness: 4-Iodo-1-methyl-N-(4-methyl-3-nitrophenyl)-1H-pyrazole-5-carboxamide stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its ability to participate in cross-coupling reactions and its potential medicinal properties make it a valuable compound in both research and industry.

Properties

IUPAC Name

4-iodo-2-methyl-N-(4-methyl-3-nitrophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN4O3/c1-7-3-4-8(5-10(7)17(19)20)15-12(18)11-9(13)6-14-16(11)2/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJYZSWSNFQFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2C)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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